(4s)-(+)-Dihydro-kikumycin b

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

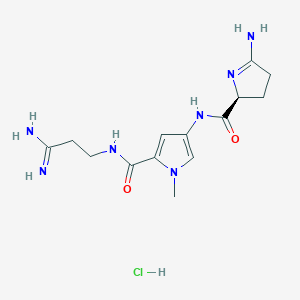

(4s)-(+)-Dihydro-kikumycin b, also known as this compound, is a useful research compound. Its molecular formula is C14H22ClN7O2 and its molecular weight is 355.82 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 624526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Properties

One of the primary applications of (4S)-(+)-dihydro-kikumycin B is its antimicrobial activity. Research indicates that this compound exhibits effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics.

- Mechanism of Action : The compound functions by inhibiting cell wall synthesis, leading to bacterial cell death. This mechanism is particularly relevant for treating infections caused by extended-spectrum beta-lactamase-producing bacteria .

- Case Study : In a study evaluating its efficacy against multi-drug resistant strains, this compound demonstrated significant growth inhibition, suggesting its potential as a therapeutic agent in combating antibiotic resistance.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties.

- In Vivo Studies : In xenograft models, the compound showed notable tumor growth inhibition, with rates reaching up to 60% at doses of 20 mg/kg. This suggests a promising role in cancer treatment.

- Mechanism : The compound induces apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, highlighting its selective action against malignant cells .

Molecular Recognition and Binding Studies

Research has demonstrated that this compound can interact specifically with nucleic acids.

- Binding Affinity : Studies using nuclear magnetic resonance spectroscopy have shown that the compound binds to DNA with high specificity, which could be exploited for targeted drug delivery systems or as a tool in molecular biology research .

Applications in Genetic Engineering

The compound's ability to influence genetic material makes it valuable in genetic engineering applications.

- Pathway Engineering : It can be utilized to modify metabolic pathways in microorganisms, enhancing the production of desired metabolites or proteins. This application is critical in biotechnological processes aimed at producing pharmaceuticals or biofuels .

- Genome Editing : Techniques involving this compound may facilitate precise edits in microbial genomes, potentially leading to strains with improved yields or resistance to environmental stresses .

Summary Table of Applications

特性

分子式 |

C14H22ClN7O2 |

|---|---|

分子量 |

355.82 g/mol |

IUPAC名 |

4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C14H21N7O2.ClH/c1-21-7-8(19-13(22)9-2-3-12(17)20-9)6-10(21)14(23)18-5-4-11(15)16;/h6-7,9H,2-5H2,1H3,(H3,15,16)(H2,17,20)(H,18,23)(H,19,22);1H/t9-;/m0./s1 |

InChIキー |

FBXWSFRHRIPWKV-FVGYRXGTSA-N |

異性体SMILES |

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)[C@@H]2CCC(=N2)N.Cl |

正規SMILES |

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2CCC(=N2)N.Cl |

同義語 |

(4R)-(-)-dihydrokikumycin B (4S)-(+)-dihydrokikumycin B dihydrokikumycin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。